2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes two diphenylmethylidene groups attached to a heptanedinitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile typically involves a multi-step process. One common method includes the reaction of heptanedinitrile with diphenylmethylideneamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the compound meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites
Wirkmechanismus
The mechanism of action of 2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. This interaction often involves the formation of covalent or non-covalent bonds, leading to changes in the biological activity of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(diphenylmethyl)-4-methylaniline: This compound shares structural similarities but differs in its functional groups and overall reactivity.
2-Aminophenyl disulfide: Another related compound with distinct chemical properties and applications.
Uniqueness
2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile is unique due to its specific structure, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
89985-90-0 |
---|---|
Molekularformel |
C33H28N4 |
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
2,6-bis(benzhydrylideneamino)heptanedinitrile |
InChI |
InChI=1S/C33H28N4/c34-24-30(36-32(26-14-5-1-6-15-26)27-16-7-2-8-17-27)22-13-23-31(25-35)37-33(28-18-9-3-10-19-28)29-20-11-4-12-21-29/h1-12,14-21,30-31H,13,22-23H2 |
InChI-Schlüssel |
VVRIOWIUJBJANS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NC(CCCC(C#N)N=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.